molecular formula C4H8O4 B6283064 3-hydroxy-2-methoxypropanoic acid CAS No. 4370-79-0

3-hydroxy-2-methoxypropanoic acid

Cat. No.: B6283064
CAS No.: 4370-79-0
M. Wt: 120.1
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Description

3-Hydroxy-2-methoxypropanoic acid is an organic compound characterized by the presence of both hydroxyl and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-methoxypropanoic acid can be achieved through several methods. One common approach involves the reaction of glycidol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 3-methoxyacrylic acid. This process requires specific catalysts, such as palladium on carbon, and is conducted under high-pressure hydrogen gas to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-methoxy-2-oxopropanoic acid.

    Reduction: The carboxyl group can be reduced to an alcohol, yielding 3-hydroxy-2-methoxypropanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 3-Methoxy-2-oxopropanoic acid

    Reduction: 3-Hydroxy-2-methoxypropanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-methoxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and carboxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Hydroxypropanoic acid: Lacks the methoxy group, making it less versatile in certain chemical reactions.

    2-Methoxypropanoic acid: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and reactivity.

    3-Methoxypropanoic acid: Lacks the hydroxyl group, similar to 2-methoxypropanoic acid, and has different reactivity.

Uniqueness: 3-Hydroxy-2-methoxypropanoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and research applications.

Properties

CAS No.

4370-79-0

Molecular Formula

C4H8O4

Molecular Weight

120.1

Purity

95

Origin of Product

United States

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